molecular formula C17H23BrN2O3 B8149911 (R)-tert-butyl 4-(4-bromobenzoyl)-2-methylpiperazine-1-carboxylate

(R)-tert-butyl 4-(4-bromobenzoyl)-2-methylpiperazine-1-carboxylate

Cat. No.: B8149911
M. Wt: 383.3 g/mol
InChI Key: XXYGVEZPBPTGGZ-GFCCVEGCSA-N
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Description

(R)-tert-butyl 4-(4-bromobenzoyl)-2-methylpiperazine-1-carboxylate is a chemical compound with a complex structure that includes a piperazine ring, a bromobenzoyl group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-tert-butyl 4-(4-bromobenzoyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting with the formation of the piperazine ring. One common method includes the reaction of 2-methylpiperazine with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient and cost-effective methods, such as continuous flow chemistry, to ensure higher yields and purity. The choice of reagents and solvents may also be optimized to minimize environmental impact and improve safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted piperazines or benzoyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromobenzoyl group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, (R)-tert-butyl 4-(4-bromobenzoyl)-2-methylpiperazine-1-carboxylate can be used to study enzyme inhibition and receptor binding. Its structural complexity allows it to interact with various biological targets.

Medicine: This compound has potential applications in drug discovery and development. It can serve as a lead compound for the design of new pharmaceuticals targeting diseases such as cancer and neurological disorders.

Industry: In the chemical industry, it is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which (R)-tert-butyl 4-(4-bromobenzoyl)-2-methylpiperazine-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • tert-Butyl 4-(3-bromobenzoyl)piperazine-1-carboxylate: Similar structure but with a different position of the bromobenzoyl group.

  • (R)-tert-butyl (1-(4-bromophenyl)ethyl)carbamate: Similar molecular framework but with a different functional group.

Uniqueness: The uniqueness of (R)-tert-butyl 4-(4-bromobenzoyl)-2-methylpiperazine-1-carboxylate lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl (2R)-4-(4-bromobenzoyl)-2-methylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O3/c1-12-11-19(15(21)13-5-7-14(18)8-6-13)9-10-20(12)16(22)23-17(2,3)4/h5-8,12H,9-11H2,1-4H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYGVEZPBPTGGZ-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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